molecular formula C12H17ClN6O3S B14799132 tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate

tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate

Cat. No.: B14799132
M. Wt: 360.82 g/mol
InChI Key: DLXHZADAGINOQH-UHFFFAOYSA-N
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Description

tert-Butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the diamino, chloropyrazine, and methylthio groups, makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate typically involves multi-step organic reactions. One common method includes the protection of amino groups using tert-butyl carbamate (Boc) protection. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: H2O2, m-CPBA

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the chloropyrazine group results in various substituted pyrazines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications and derivatizations .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The diamino and chloropyrazine groups can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for creating high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate involves its interaction with specific molecular targets. The diamino groups can form hydrogen bonds with biological macromolecules, while the chloropyrazine group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C12H17ClN6O3S

Molecular Weight

360.82 g/mol

IUPAC Name

tert-butyl N-[[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]-methylsulfanylmethylidene]carbamate

InChI

InChI=1S/C12H17ClN6O3S/c1-12(2,3)22-11(21)19-10(23-4)18-9(20)5-7(14)17-8(15)6(13)16-5/h1-4H3,(H4,14,15,17)(H,18,19,20,21)

InChI Key

DLXHZADAGINOQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=C(NC(=O)C1=C(N=C(C(=N1)Cl)N)N)SC

Origin of Product

United States

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